![molecular formula C9H9N3O B12942998 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B12942998.png)
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one is a compound that belongs to the class of fused heterocycles.
Preparation Methods
The synthesis of 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials . The synthetic strategies can be classified into several categories:
Synthesis from pyrrole derivatives: This involves the reaction of pyrrole with appropriate reagents to form the desired triazine compound.
Synthesis via bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Multistep synthesis: This approach involves multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Transition metal-mediated synthesis: This method utilizes transition metals as catalysts to facilitate the formation of the triazine ring.
Chemical Reactions Analysis
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are crucial in cancer therapy.
Antiviral Research: The compound is a key structural component in antiviral drugs such as remdesivir, which has shown efficacy against RNA viruses.
Biological Studies: It is used in studying various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can disrupt various signaling pathways that are crucial for cell proliferation and survival. This makes it an effective agent in cancer therapy and antiviral treatments .
Comparison with Similar Compounds
1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one is unique due to its fused heterocyclic structure, which provides it with distinct chemical and biological properties. Similar compounds include:
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-pyrrolo[2,1-f][1,2,4]triazin-6-ylpropan-2-one |
InChI |
InChI=1S/C9H9N3O/c1-7(13)2-8-3-9-4-10-6-11-12(9)5-8/h3-6H,2H2,1H3 |
InChI Key |
GKACQDHPZZBZLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CN2C(=C1)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942921.png)
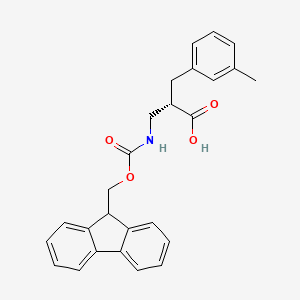

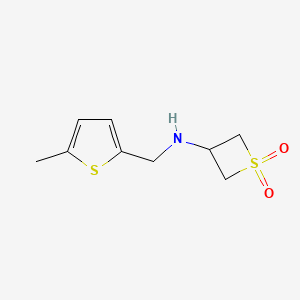
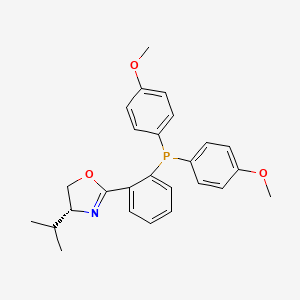
![Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]-](/img/structure/B12942967.png)
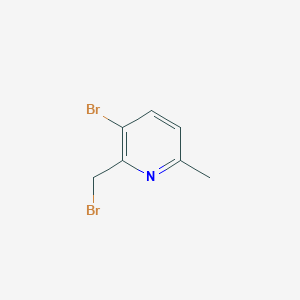
![(3AR,5R,6aR)-2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12942975.png)
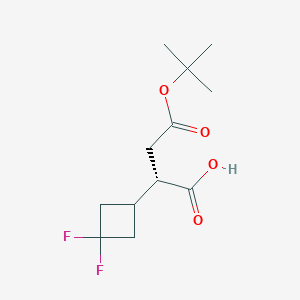
![(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12942983.png)
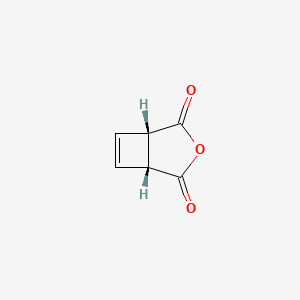
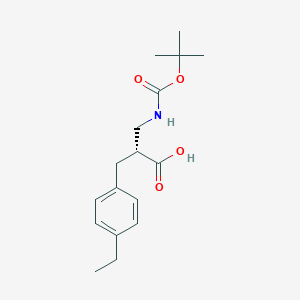
![2-(5-Methylpyridin-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12942994.png)
![3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate](/img/structure/B12943005.png)
